2-(4-Chlorophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one

Lipophilicity LogP Druglikeness

2-(4-Chlorophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one (CAS 71977-20-3) is a synthetic 4-arylidene-5(4H)-oxazolone derivative (C26H14ClNO2, MW 407.85 g/mol), typically supplied at ≥97% purity. The compound belongs to the Erlenmeyer azlactone class, featuring a pyren-1-ylmethylene fluorophore at the C4 position and an electron-withdrawing 4-chlorophenyl substituent at C2.

Molecular Formula C26H14ClNO2
Molecular Weight 407.8 g/mol
Cat. No. B12874731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one
Molecular FormulaC26H14ClNO2
Molecular Weight407.8 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=C5C(=O)OC(=N5)C6=CC=C(C=C6)Cl
InChIInChI=1S/C26H14ClNO2/c27-20-11-8-18(9-12-20)25-28-22(26(29)30-25)14-19-7-6-17-5-4-15-2-1-3-16-10-13-21(19)24(17)23(15)16/h1-14H/b22-14-
InChIKeyHWOBMRVWQDBARJ-HMAPJEAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one (CAS 71977-20-3): Chemical Identity and Core Structural Features


2-(4-Chlorophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one (CAS 71977-20-3) is a synthetic 4-arylidene-5(4H)-oxazolone derivative (C26H14ClNO2, MW 407.85 g/mol), typically supplied at ≥97% purity . The compound belongs to the Erlenmeyer azlactone class, featuring a pyren-1-ylmethylene fluorophore at the C4 position and an electron-withdrawing 4-chlorophenyl substituent at C2 [1]. This push–pull architecture, combining a polycyclic aromatic donor (pyrene) with a halogenated aryl acceptor across the oxazolone ring, is characteristic of nonlinear optical chromophores and fluorescent probe scaffolds [2].

Why 4-Arylidene-5(4H)-oxazolone Analogs Cannot Be Interchanged: The Critical Role of the 4-Chlorophenyl Substituent


Within the pyrenylmethylene-oxazolone series, the C2 aryl group exerts a decisive influence on electronic structure, lipophilicity, and biological target engagement. The 4-chlorophenyl variant (71977-20-3) occupies a distinct property space relative to its unsubstituted phenyl (71977-18-9), 4-methoxyphenyl (71977-21-4), or 4-nitrophenyl (88351-54-6) congeners. The chlorine atom modulates the electron-accepting character of the oxazolone ring without introducing the strong resonance effects of a nitro group or the electron-donating effects of a methoxy group [1]. These electronic differences translate into altered solvatochromic behavior, fluorescence quantum yields, and biological activity profiles that preclude simple one-to-one substitution in assay or device contexts [2][3].

Quantitative Differentiation of 2-(4-Chlorophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: 4-Chlorophenyl vs. 4-Methoxyphenyl and 4-Nitrophenyl Analogs

The 4-chlorophenyl-substituted oxazolone (71977-20-3) exhibits a computed octanol-water partition coefficient (LogP) of 7.3 [1], substantially higher than the 4-methoxyphenyl analog (88351-58-0, LogP ≈ 5.9) and the 4-nitrophenyl analog (88351-54-6, LogP ≈ 5.8) [2]. This represents a greater than 10-fold increase in predicted lipophilicity, directly attributable to the chlorine substituent's hydrophobicity.

Lipophilicity LogP Druglikeness Permeability

Free Oxazolone Fluorescence Quantum Yield: Pyrene-Containing 4-Arylidene-5(4H)-oxazolones as Weakly Emissive Scaffolds

Unsaturated 4-arylidene-5(4H)-oxazolones, including pyrenyl-substituted derivatives, are intrinsically weakly fluorescent as free ligands, with reported photoluminescence quantum yields (ΦPL) below 1% in dichloromethane solution [1]. Specifically, the pyrenyl-substituted palladium complex precursor 3c (R1 = pyrenyl, R2 = Ph) exhibited ΦPL < 1% in its free oxazolone form [2]. This near-complete quenching is attributed to the hula-twist non-radiative deactivation pathway common to all 4-arylidene-oxazolones [3].

Fluorescence Quantum Yield Photophysics Oxazolone

Antibacterial Activity of 4-Chlorophenyl-Containing Oxazolones: Class-Level Evidence

4-Chlorophenyl-substituted 1,3-oxazol-5(4H)-one derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacterial strains, in multiple independent studies [1][2]. The 4-chlorophenyl moiety is recognized as a privileged substructure for antimicrobial activity within the oxazolone class, with structure-activity relationship (SAR) studies indicating that the electron-withdrawing chlorine enhances target binding relative to unsubstituted phenyl analogs [1].

Antibacterial 4-Chlorophenyl Oxazolone Gram-positive

Molecular Weight and Heavy Atom Effect: Chlorine vs. Methoxy Substitution in Pyrene-Oxazolone Fluorophores

The 4-chlorophenyl analog (MW 407.85 g/mol) contains one chlorine atom (35.45 amu), introducing a modest internal heavy atom effect that can enhance spin-orbit coupling and intersystem crossing relative to the lighter 4-methoxyphenyl analog (MW 403.43 g/mol, containing only C, H, N, O) . This effect is weaker than that of the 4-nitrophenyl analog (MW 418.40 g/mol, two nitro oxygen atoms) [1], placing the 4-chlorophenyl derivative at an intermediate position for triplet-state population—relevant for singlet oxygen generation or phosphorescence applications.

Heavy atom effect Molecular weight Fluorescence quenching Chlorine substitution

Orbital Energy Tuning via C2 Substituent: 4-Chlorophenyl as a Moderate Electron Acceptor

In the 4-arylidene-5(4H)-oxazolone push-pull system, the C2 aryl substituent modulates the LUMO energy level through its electron-accepting character. The 4-chlorophenyl group (Hammett σp = +0.23) [1] provides moderate electron withdrawal, intermediate between the unsubstituted phenyl (σp = 0.00) and the strongly withdrawing 4-nitrophenyl (σp = +0.78) [2]. This positions the 4-chlorophenyl analog for applications requiring balanced charge-transfer character without the excessive LUMO stabilization that can lead to fluorescence quenching in polar solvents [3].

Electronic effects DFT HOMO-LUMO Oxazolone

Recommended Application Scenarios for 2-(4-Chlorophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one Based on Quantitative Differentiation Evidence


Cellular Uptake and Membrane Permeability Studies Requiring High LogP Fluorophores

With a computed LogP of 7.3, the 4-chlorophenyl analog is the most lipophilic member of the pyrenylmethylene-oxazolone series, making it the preferred choice for experiments requiring efficient passive membrane diffusion, such as live-cell imaging or intracellular target engagement assays. The significantly lower LogP of the methoxy (≈5.9) and nitro (≈5.8) analogs may result in reduced cellular accumulation under identical conditions [1][2].

Palladium(II)-Mediated Turn-On Fluorescent Probe Development

The free oxazolone scaffold exhibits negligible fluorescence (ΦPL < 1%), providing an ideal dark background for Pd(II)-catalyzed or Pd(II)-binding turn-on sensor designs. The established fluorescence amplification of 1–2 orders of magnitude upon orthopalladation validates this scaffold class for developing reaction-based fluorescent probes for palladium detection in environmental or biological samples [3][4].

Antimicrobial Screening Libraries Targeting Gram-Positive Pathogens

SAR evidence indicates that 4-chlorophenyl-substituted oxazolones possess intrinsic Gram-positive antibacterial activity, whereas unsubstituted phenyl derivatives are consistently less potent. The 4-chlorophenyl analog is therefore the rational first-choice scaffold for hit discovery campaigns against Staphylococcus aureus or Bacillus subtilis [5][6].

Nonlinear Optical (NLO) Chromophore Design with Tunable Charge-Transfer Character

The moderate electron-withdrawing character of the 4-chlorophenyl group (σp = +0.23) positions the HOMO-LUMO gap of this push-pull chromophore between that of the weakly donating phenyl analog and the strongly withdrawing nitro analog. This tunability is valuable for optimizing two-photon absorption cross-sections or solvatochromic response in NLO materials without the excessive fluorescence quenching associated with nitro groups [7][8].

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